molecular formula C19H26N2O3 B13326364 5-{4-[(Dimethylamino)methyl]-3,5-dimethoxyphenyl}-1,3,6-trimethyl-1,2-dihydro-pyridin-2-one

5-{4-[(Dimethylamino)methyl]-3,5-dimethoxyphenyl}-1,3,6-trimethyl-1,2-dihydro-pyridin-2-one

Cat. No.: B13326364
M. Wt: 330.4 g/mol
InChI Key: GQTWFQWDINXZPP-UHFFFAOYSA-N
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Description

5-(4-((Dimethylamino)methyl)-3,5-dimethoxyphenyl)-1,3,6-trimethylpyridin-2(1H)-one is a complex organic compound with a unique structure that combines a pyridine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((Dimethylamino)methyl)-3,5-dimethoxyphenyl)-1,3,6-trimethylpyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions.

    Final assembly: The final product is obtained through a series of coupling reactions and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-((Dimethylamino)methyl)-3,5-dimethoxyphenyl)-1,3,6-trimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

5-(4-((Dimethylamino)methyl)-3,5-dimethoxyphenyl)-1,3,6-trimethylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-((Dimethylamino)methyl)-3,5-dimethoxyphenyl)-1,3,6-trimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. The pathways involved can include signal trans

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,6-trimethylpyridin-2-one

InChI

InChI=1S/C19H26N2O3/c1-12-8-15(13(2)21(5)19(12)22)14-9-17(23-6)16(11-20(3)4)18(10-14)24-7/h8-10H,11H2,1-7H3

InChI Key

GQTWFQWDINXZPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N(C1=O)C)C)C2=CC(=C(C(=C2)OC)CN(C)C)OC

Origin of Product

United States

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